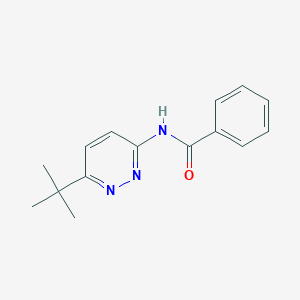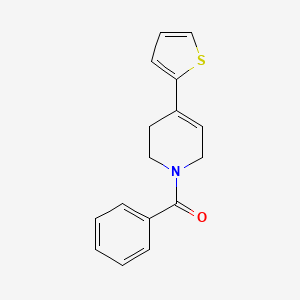
phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone, also known as PTM, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. PTM is a member of the pyridine family and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes involved in cellular processes. phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone has been reported to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone has been reported to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress. phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone has also been shown to increase the levels of glutathione, a major antioxidant in the body, and reduce the levels of reactive oxygen species (ROS), which are known to cause cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone has several advantages for lab experiments, including its high purity and stability, which make it suitable for biochemical and pharmacological studies. However, phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone, including the investigation of its potential therapeutic applications in other disease conditions, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone and its effects on various signaling pathways and enzymes. The development of novel phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone derivatives with improved solubility and bioavailability is also an area of future research.
Synthesemethoden
Phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone can be synthesized in several ways, including the reaction of 3,6-dihydro-2H-pyridin-1-one with 4-thiophen-2-ylboronic acid in the presence of palladium catalysts. Another method involves the reaction of 4-chloro-2-(phenylamino)pyridine with thiophene-2-carboxylic acid in the presence of a base. Both methods have been reported to yield high purity phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
Phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, Alzheimer's disease, and Parkinson's disease. phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone has been shown to have anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. In Alzheimer's disease, phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone has been reported to inhibit the formation of beta-amyloid plaques, which are believed to be a major contributing factor to the pathogenesis of the disease. In Parkinson's disease, phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone has been shown to protect dopaminergic neurons from oxidative stress and apoptosis.
Eigenschaften
IUPAC Name |
phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c18-16(14-5-2-1-3-6-14)17-10-8-13(9-11-17)15-7-4-12-19-15/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQLVXXLKQDHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CS2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

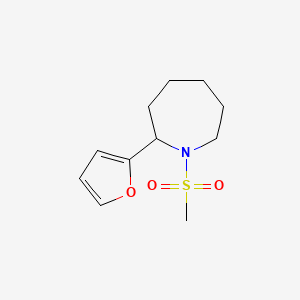
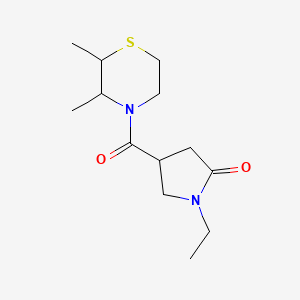
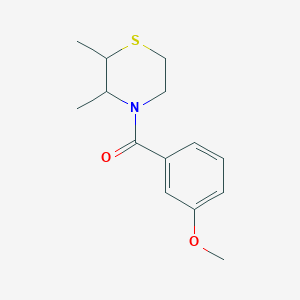
![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)
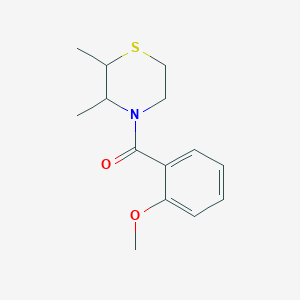
![(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)
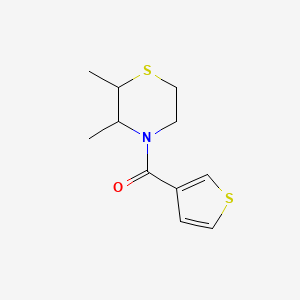
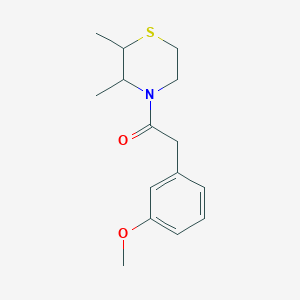
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)
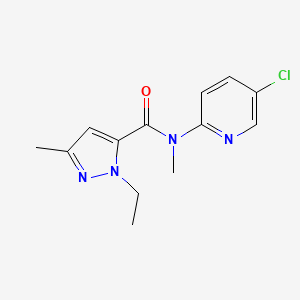
![3-(oxolan-2-yl)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7594093.png)
![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
![5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7594105.png)
